5
This Page Is Being Redirected

Important Notice: Domain Change to evitachem.com


We're excited to inform you about our domain change from thebiotek.com to evitachem.com. Rest assured, despite this transition, our unwavering commitment to providing top-notch service and high-quality chemical products remains unchanged.


What to expect:

  • Continuation of the exceptional service you've come to rely on.
  • Your existing vendor records stay valid; no need to update lists.
  • Ongoing orders placed with thebiotek.com are unaffected by this change.


We appreciate your trust and continued support as we evolve into EvitaChem while upholding the same dedication to serve you.


Sincerely,


EvitaChem

Topotecan - 123948-87-8

Topotecan

Catalog Number: EVT-253319
CAS Number: 123948-87-8
Molecular Formula: C23H23N3O5
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Topotecan, a semi-synthetic derivative of camptothecin, is a chemotherapeutic agent with a prominent role in scientific research, particularly in cancer biology and drug development. It falls under the classification of topoisomerase I inhibitors, a group of compounds that interfere with the action of the enzyme topoisomerase I. [] This enzyme is crucial for DNA replication and repair, as it relieves torsional stress in DNA strands during these processes. []

Mechanism of Action

Topotecan exerts its anticancer effects primarily by targeting and inhibiting the enzyme topoisomerase I. [] This enzyme normally creates temporary single-strand breaks in DNA, allowing for necessary processes like replication and transcription. [, , ] Topotecan stabilizes the topoisomerase I-DNA complex, preventing the religation of the DNA strand breaks. [, ] These stabilized complexes then collide with replication forks, leading to double-strand DNA breaks and ultimately triggering apoptosis, or programmed cell death, in rapidly dividing cancer cells. [, , , ]

Studies have revealed that topotecan's interaction with topoisomerase I exhibits schedule dependency. Prolonged exposure to low drug concentrations tends to be more effective in inducing cytotoxicity than short exposures to high concentrations. [] This phenomenon highlights the importance of considering both drug concentration and exposure time for optimizing therapeutic efficacy. []

Physical and Chemical Properties Analysis

While a detailed analysis of Topotecan's specific physical and chemical properties is limited within the provided abstracts, its water solubility is a key characteristic. [] This property distinguishes it from its parent compound, camptothecin, and allows for easier formulation and administration in research and clinical settings. []

Applications
  • In vitro studies: Topotecan is widely used in cell culture experiments to investigate its mechanisms of action, [, , , ] explore potential drug combinations, [, ] and evaluate its effects on different cancer cell lines. [, , , ] These studies help researchers understand the drug's efficacy, potential synergistic interactions, and mechanisms of resistance.
  • In vivo studies: Animal models, particularly mice bearing human tumor xenografts, play a crucial role in preclinical evaluation of Topotecan. [, , , ] These studies help assess the drug's efficacy against various tumor types, [, , , ] determine optimal dosing schedules, [, ] evaluate combination therapies, [, ] and investigate the drug's pharmacokinetics and tissue distribution. [, ]
Future Directions
  • Overcoming drug resistance: Understanding and overcoming mechanisms of resistance to Topotecan, such as drug efflux by transporters like P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), [] is crucial. [, ] Developing strategies to circumvent these resistance mechanisms could enhance the drug's efficacy.
  • Improving drug delivery: Exploring novel drug delivery systems, such as liposomal formulations, [, ] could improve Topotecan's therapeutic index by enhancing its delivery to tumor sites while minimizing systemic toxicity. [, ]
  • Identifying new combination therapies: Research into combining Topotecan with other anticancer agents, such as DNA repair inhibitors, [] continues to be a promising area. [, ] Identifying synergistic combinations could lead to improved treatment outcomes.
  • Personalized medicine: Investigating the relationship between Topotecan's efficacy and individual patient characteristics, such as genetic variations, [] could pave the way for personalized medicine approaches, tailoring treatments for optimal outcomes.

Camptothecin

  • Compound Description: Camptothecin is a natural alkaloid initially isolated from the bark and stem of Camptotheca acuminata. It is a pentacyclic indole alkaloid that acts as a topoisomerase I inhibitor, trapping the enzyme-DNA complex and leading to DNA damage and apoptosis. [, , ]
  • Relevance: Camptothecin is the parent compound of Topotecan, a semi-synthetic, water-soluble analog. While both compounds share a similar mechanism of action as topoisomerase I inhibitors, Topotecan exhibits improved water solubility and a more favorable toxicity profile. [, , ]

SN-38

  • Compound Description: SN-38 (7-Ethyl-10-hydroxycamptothecin) is the active metabolite of Irinotecan, another camptothecin analog. It is a potent topoisomerase I inhibitor with significant antitumor activity. []
  • Relevance: Similar to Topotecan, SN-38 belongs to the camptothecin family and shares the topoisomerase I inhibitory mechanism. Both compounds are used in cancer treatment and exhibit cross-resistance with other camptothecin analogs. []

9-Aminocamptothecin

  • Compound Description: 9-Aminocamptothecin is a water-soluble analog of camptothecin with potent topoisomerase I inhibitory activity. []
  • Relevance: Like Topotecan, 9-Aminocamptothecin belongs to the camptothecin family, targeting topoisomerase I for anticancer activity. Both compounds show cross-resistance patterns with other camptothecin analogs. []

Irinotecan

  • Compound Description: Irinotecan (CPT-11) is a water-soluble camptothecin analog that acts as a prodrug. It is converted to its active metabolite, SN-38, in the body, which then exerts its topoisomerase I inhibitory effect. [, ]
  • Relevance: Irinotecan, similar to Topotecan, is a camptothecin derivative used in cancer treatment. Both compounds utilize the topoisomerase I inhibitory mechanism but exhibit different pharmacokinetic and toxicity profiles. [, ]

Doxorubicin

  • Compound Description: Doxorubicin is an anthracycline antibiotic with potent antitumor activity. It works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals. [, , ]

Pegylated Liposomal Doxorubicin Hydrochloride (PLDH)

  • Compound Description: PLDH is a liposomal formulation of doxorubicin coated with polyethylene glycol (PEG) to improve its pharmacokinetic properties and reduce toxicity. It exerts its antitumor effects similarly to doxorubicin by inhibiting topoisomerase II and inducing DNA damage. []
  • Relevance: Although PLDH and Topotecan target different topoisomerase enzymes (topoisomerase II and topoisomerase I, respectively), both are considered treatment options for recurrent ovarian cancer. PLDH offers a different toxicity profile compared to Topotecan, with less myelosuppression but a higher risk of palmar-plantar erythrodysesthesia. []

Paclitaxel

  • Compound Description: Paclitaxel is a taxane-class chemotherapeutic agent derived from the Pacific yew tree. It stabilizes microtubules, inhibiting cell division and leading to cell death. [, , ]

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, disrupting DNA replication and leading to cell death. [, , , ]
  • Relevance: While Topotecan inhibits topoisomerase I, Cisplatin acts directly on DNA. Both agents are widely used in cancer treatment and are often combined in regimens for small cell lung cancer and ovarian cancer, showing synergistic effects in preclinical models. [, , , ]

Etoposide

  • Compound Description: Etoposide is a topoisomerase II inhibitor derived from podophyllotoxin. It blocks the enzyme's ability to ligate DNA strands, leading to DNA damage and apoptosis. [, , ]

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog that interferes with DNA synthesis and repair, ultimately leading to cell death. [, ]
  • Relevance: Gemcitabine and Topotecan interfere with DNA processes through different mechanisms, but both are active against ovarian cancer. They have been studied as single agents and in combination regimens, offering alternative treatment options based on their distinct toxicity profiles. [, ]

N-desmethyl Topotecan

  • Compound Description: N-desmethyl Topotecan is a metabolite of Topotecan, formed by demethylation. It exhibits significantly less topoisomerase I inhibitory activity compared to the parent compound. []
  • Relevance: N-desmethyl Topotecan is a less active metabolite of Topotecan, contributing minimally to its overall antitumor effect. Its presence in plasma and urine provides insight into Topotecan's metabolism and elimination pathways. []

Topotecan-O-glucuronide

  • Compound Description: Topotecan-O-glucuronide is a glucuronide conjugate of Topotecan, formed via O-glucuronidation, a phase II metabolic pathway. []
  • Relevance: Topotecan-O-glucuronide represents a detoxification pathway for Topotecan, leading to its excretion in the urine. The formation of this metabolite contributes to the overall elimination of Topotecan from the body. []

N-desmethyl Topotecan-O-glucuronide

  • Compound Description: N-desmethyl Topotecan-O-glucuronide is a metabolite resulting from the sequential N-demethylation and O-glucuronidation of Topotecan. []
  • Relevance: Similar to Topotecan-O-glucuronide, N-desmethyl Topotecan-O-glucuronide is an inactive metabolite contributing to the elimination of Topotecan from the body through urine excretion. []

[131I]meta-Iodobenzylguanidine ([131I]MIBG)

  • Compound Description: [131I]MIBG is a radiopharmaceutical used in the treatment of neuroblastoma. It acts by mimicking norepinephrine and accumulating in neuroendocrine tumors expressing the norepinephrine transporter (NAT). The radioactive iodine delivers targeted radiation to the tumor cells. []
  • Relevance: Although [131I]MIBG and Topotecan have different mechanisms of action and target different tumor types, both are used in the treatment of neuroblastoma. Studies have explored the potential for combining these agents to enhance therapeutic outcomes. []

Properties

CAS Number

123948-87-8

Product Name

Topotecan

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1

InChI Key

UCFGDBYHRUNTLO-QHCPKHFHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Solubility

1 mg/ml
In water, 2,350 mg/L at 25 °C (est)
8.61e-01 g/L

Synonyms

9 Dimethylaminomethyl 10 hydroxycamptothecin
9-Dimethylaminomethyl-10-hydroxycamptothecin
Hycamtamine
Hycamtin
Hydrochloride, Nogitecan
Hydrochloride, Topotecan
Nogitecan Hydrochloride
NSC 609699
NSC-609699
NSC609699
SK and F 104864 A
SK and F-104864-A
SK and F104864A
SKF 104864 A
SKF-104864-A
SKF104864A
Topotecan
Topotecan Hydrochloride
Topotecan Monohydrochloride, (S)-Isome

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.